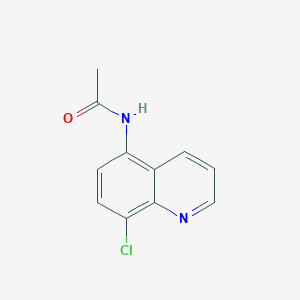
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADE belongs to the class of ketone compounds and is synthesized through a specific method that involves several steps.
科学的研究の応用
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material sciences. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has shown promising results in inhibiting cancer cell growth and inducing apoptosis in vitro. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been used as a lead compound in the development of novel drugs targeting specific enzymes and receptors. In material sciences, 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been studied for its potential use in the synthesis of new polymers and materials with unique properties.
作用機序
The mechanism of action of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has also been shown to bind to specific receptors in the brain, leading to the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone can induce apoptosis in cancer cells, inhibit the activity of specific enzymes involved in inflammation, and modulate neurotransmitter release in the brain. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone in scientific research is its potential for the development of novel drugs and materials. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has shown promising results in various preclinical studies, making it a valuable compound for further investigation. However, there are also some limitations to using 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone in lab experiments. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is a relatively new compound, and its safety and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone.
将来の方向性
There are several future directions related to 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone that warrant further investigation. One area of interest is the development of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone in the synthesis of new materials and polymers with unique properties. Further studies are needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone and its potential applications in various fields.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is synthesized through a specific method and has been extensively studied for its potential use in medicinal chemistry, drug discovery, and material sciences. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has shown promising results in various preclinical studies, making it a valuable compound for further investigation. However, further studies are needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone and its potential applications in various fields.
合成法
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetophenone. This intermediate compound is then reacted with azetidine to form 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone. The synthesis method of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is crucial in ensuring the purity and quality of the compound for scientific research applications.
特性
IUPAC Name |
1-(azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-5-12(8-11(10)2)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIVCUISHCNLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)

![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)
![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)








![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)